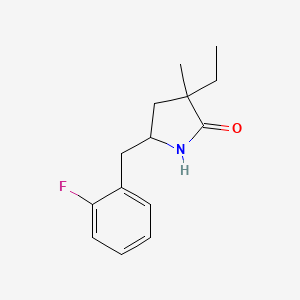
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, ethyl acetoacetate, and methylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzyl chloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with methylamine under controlled conditions to form the pyrrolidinone ring.
Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones.
科学的研究の応用
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
類似化合物との比較
Similar Compounds
3-Ethyl-5-phenyl-3-methyl-2-pyrrolidinone: Lacks the fluorine atom, which may affect its biological activity.
3-Methyl-5-((2-fluorophenyl)methyl)-2-pyrrolidinone: Lacks the ethyl group, which may influence its chemical reactivity.
Uniqueness
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to the presence of both the ethyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability.
特性
CAS番号 |
97576-39-1 |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.30 g/mol |
IUPAC名 |
3-ethyl-5-[(2-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18FNO/c1-3-14(2)9-11(16-13(14)17)8-10-6-4-5-7-12(10)15/h4-7,11H,3,8-9H2,1-2H3,(H,16,17) |
InChIキー |
NCELJWJKTASLQV-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(NC1=O)CC2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





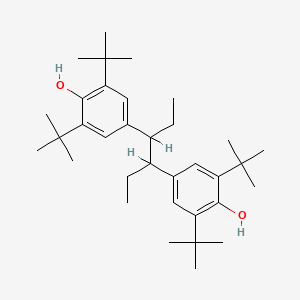


![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;trifluoromethanesulfonate](/img/structure/B12777765.png)
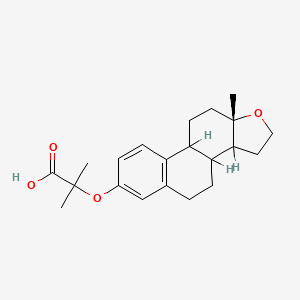
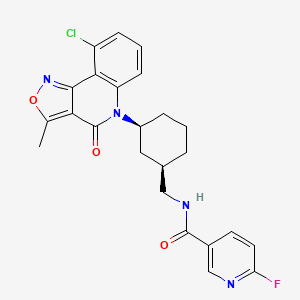
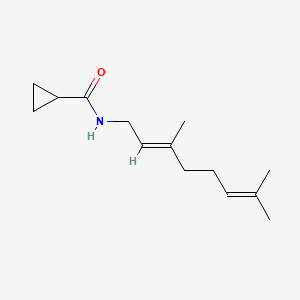
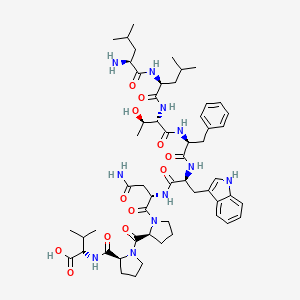
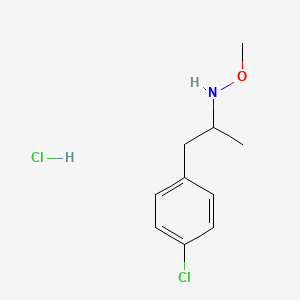
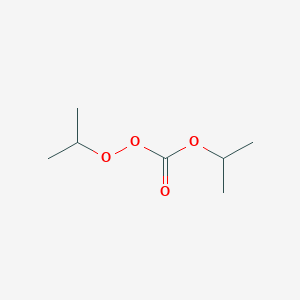
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)
